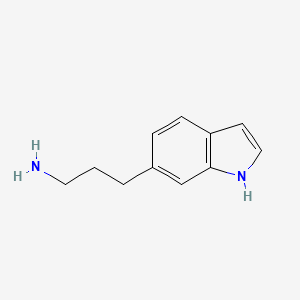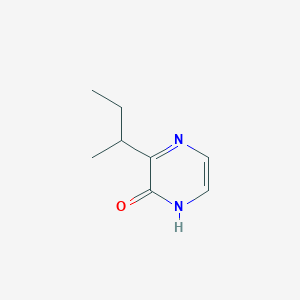
3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a chloro group at the third position, a fluorophenyl group at the sixth position, and a trifluoromethyl group at the fourth position on the pyridazine ring. The molecular formula of this compound is C10H5ClF4N2, and it has a molecular weight of approximately 264.61 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-6-(3-fluorophenyl)pyridazine with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide or acetonitrile, and a base, such as potassium carbonate or sodium hydride, to facilitate the reaction. The reaction is carried out at elevated temperatures, usually between 80°C to 120°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification of the compound is typically achieved through techniques such as recrystallization, column chromatography, or distillation.
化学反应分析
Types of Reactions
3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazines.
Coupling Reactions: The fluorophenyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at temperatures ranging from room temperature to 100°C.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid and reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, along with bases like potassium carbonate or cesium carbonate, are used in solvents like toluene or dimethylformamide at elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of substituted pyridazines with various functional groups.
Oxidation and Reduction Reactions: Formation of N-oxides or dihydropyridazines.
Coupling Reactions: Formation of biaryl derivatives with extended conjugation.
科学研究应用
3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
3-Chloro-6-(3-fluorophenyl)pyridazine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
4-(Trifluoromethyl)-6-(3-fluorophenyl)pyridazine: Lacks the chloro group, which may influence its substitution reactions and overall stability.
3-Chloro-4-(trifluoromethyl)pyridazine:
Uniqueness
3-Chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine is unique due to the presence of all three substituents (chloro, fluorophenyl, and trifluoromethyl) on the pyridazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H5ClF4N2 |
|---|---|
分子量 |
276.62 g/mol |
IUPAC 名称 |
3-chloro-6-(3-fluorophenyl)-4-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C11H5ClF4N2/c12-10-8(11(14,15)16)5-9(17-18-10)6-2-1-3-7(13)4-6/h1-5H |
InChI 键 |
BXOQYANRNYCOEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(C(=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)


![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)


